2-Methoxy-2-(oxan-4-yl)ethan-1-ol
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Overview
Description
2-Methoxy-2-(oxan-4-yl)ethan-1-ol is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol typically involves the reaction of 2-methoxyethanol with tetrahydropyran under acidic conditions. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the 2-methoxyethanol to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(oxan-4-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols or alkanes.
Substitution: Various substituted ethers or amines.
Scientific Research Applications
2-Methoxy-2-(oxan-4-yl)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It can also form hydrogen bonds and participate in other non-covalent interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: A simpler analog with similar reactivity but lacking the tetrahydropyran ring.
Tetrahydropyran-4-ol: Contains the tetrahydropyran ring but lacks the methoxy group.
Uniqueness
2-Methoxy-2-(oxan-4-yl)ethan-1-ol is unique due to the presence of both the methoxy group and the tetrahydropyran ring, which confer distinct chemical and physical properties. This combination allows for a wide range of reactivity and applications that are not possible with simpler analogs .
Properties
IUPAC Name |
2-methoxy-2-(oxan-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-10-8(6-9)7-2-4-11-5-3-7/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOUWWHRKBFKQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CO)C1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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